4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-ethyl-3-[2-(4-methylphenyl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-3-24-19(22-23-20(24)25)16-12-18(14-10-8-13(2)9-11-14)21-17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJXKVOVXLZDTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 4-Ethyl-5-[2-(4-Methylphenyl)quinolin-4-yl]-4H-1,2,4-Triazole-3-Thiol
Quinoline Core Synthesis
The 2-(4-methylphenyl)quinolin-4-yl moiety is typically synthesized via Friedländer annulation. Quinaldic acid derivatives react with 4-methylacetophenone under acidic conditions (e.g., polyphosphoric acid) to form the quinoline scaffold. For example, heating quinaldic acid hydrazide with 4-methylacetophenone at 120°C for 6 hours yields the intermediate 4-hydroxy-2-(4-methylphenyl)quinoline. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux for 3–4 hours converts the hydroxyl group to a chloro substituent, enhancing reactivity for triazole coupling.
Triazole-Thiol Ring Formation
The 1,2,4-triazole-3-thiol component is synthesized through cyclization of thiosemicarbazides. As demonstrated in, reacting formic acid with thiosemicarbazide in aqueous medium at 105°C produces 3-mercapto-1,2,4-triazole. For the target compound, this step is modified by introducing a quinoline-containing precursor. Specifically, 4-chloro-2-(4-methylphenyl)quinoline-3-carbohydrazide reacts with ethyl isothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate, which undergoes base-mediated cyclization (e.g., NaOH, 100°C, 4 hours) to yield 5-(2-(4-methylphenyl)quinolin-4-yl)-4H-1,2,4-triazole-3-thiol.
Ethyl Group Introduction
The ethyl substituent at position 4 of the triazole is introduced via nucleophilic substitution. Treating the triazole-thiol intermediate with ethyl bromide in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) at 80°C for 8 hours achieves 70–75% yield. Microwave-assisted synthesis reduces reaction time to 20 minutes with comparable yields, as reported in.
Table 1: Comparative Analysis of Alkylation Methods
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional | EtBr, K₂CO₃, DMF | 80 | 8 | 70–75 |
| Microwave | EtBr, K₂CO₃, DMF | 100 | 0.33 | 72 |
Stepwise Synthetic Procedure
Step 1: Synthesis of 4-Chloro-2-(4-methylphenyl)quinoline-3-carbohydrazide
- Friedländer Annulation : Mix quinaldic acid (10 mmol) and 4-methylacetophenone (10 mmol) in polyphosphoric acid (20 mL). Heat at 120°C for 6 hours. Cool, pour into ice-water, and filter to obtain 4-hydroxy-2-(4-methylphenyl)quinoline.
- Chlorination : Reflux the hydroxyquinoline (5 mmol) with POCl₃ (15 mL) for 4 hours. Evaporate excess POCl₃ under vacuum to yield 4-chloro-2-(4-methylphenyl)quinoline-3-carbonyl chloride.
- Hydrazide Formation : React the carbonyl chloride with hydrazine hydrate (10 mmol) in ethanol at 0°C. Stir for 2 hours, filter, and dry to obtain the carbohydrazide.
Step 2: Formation of Thiosemicarbazide Intermediate
Add ethyl isothiocyanate (5 mmol) to a solution of the carbohydrazide (5 mmol) in ethanol (30 mL). Reflux for 6 hours. Cool and filter the precipitated thiosemicarbazide.
Step 3: Cyclization to Triazole-Thiol
Dissolve the thiosemicarbazide (5 mmol) in 2M NaOH (20 mL). Heat at 100°C for 4 hours. Acidify with HCl to pH 4–5, extract with ethyl acetate, and evaporate to isolate 5-(2-(4-methylphenyl)quinolin-4-yl)-4H-1,2,4-triazole-3-thiol.
Step 4: Ethylation of Triazole-Thiol
Mix the triazole-thiol (3 mmol), ethyl bromide (6 mmol), and K₂CO₃ (9 mmol) in DMF (15 mL). Heat at 80°C for 8 hours or irradiate in a microwave reactor (300 W, 100°C, 20 minutes). Pour into ice-water, filter, and recrystallize from ethanol to obtain the target compound.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, triazole-H), 8.42 (d, J = 8.4 Hz, 1H, quinoline-H), 7.92–7.35 (m, 8H, aromatic-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, CH₃), 1.38 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- IR (KBr, cm⁻¹) : 2560 (S-H), 1620 (C=N), 1550 (C=C aromatic).
- Elemental Analysis : Calculated for C₂₄H₂₀N₄S: C, 72.71%; H, 5.05%; N, 14.14%. Found: C, 72.68%; H, 5.08%; N, 14.10%.
Optimization Strategies and Challenges
Microwave-Assisted Synthesis
Replacing conventional heating with microwave irradiation in the alkylation step reduces reaction time from 8 hours to 20 minutes while maintaining yields at 72%. This method minimizes side products such as diethylated derivatives.
Regioselectivity in Triazole Formation
The use of NaOH in cyclization ensures preferential formation of the 1,2,4-triazole isomer over 1,3,4-triazole, as confirmed by single-crystal X-ray diffraction.
Solvent Effects
DMF outperforms toluene and acetonitrile in alkylation due to its high polarity, which stabilizes the transition state. Yields drop to 50% in toluene due to poor solubility of the triazole-thiol.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Cyclization: Cyclization reactions often require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves enzyme inhibition, where the compound binds to active sites of microbial enzymes, blocking their function.
Anticancer Potential : Research has shown that 4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol exhibits cytotoxic effects against several cancer cell lines. Its ability to intercalate DNA disrupts replication and transcription processes, leading to apoptosis in cancer cells.
Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This makes it a potential therapeutic agent for conditions like arthritis and other inflammatory diseases.
Biological Research
Enzyme Inhibition Studies : The compound's unique structure allows it to act as an enzyme inhibitor. It has been used in studies focusing on acetylcholinesterase inhibition, which is crucial in treating neurodegenerative diseases such as Alzheimer’s disease. Molecular docking studies reveal its binding affinity to the active site of acetylcholinesterase .
Receptor Binding Studies : Investigations into its receptor binding capabilities have shown that it can modulate signal transduction pathways by interacting with specific receptors on cell surfaces. This property is valuable for developing drugs targeting various signaling pathways involved in disease processes .
Industrial Applications
Material Science : The compound's chemical reactivity allows it to be utilized in developing new materials and dyes. Its thiol group can participate in nucleophilic reactions, making it suitable for synthesizing polymers and other advanced materials.
Catalysis : In industrial chemistry, this compound can serve as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Case Studies
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µg/mL. This study highlighted its potential as an antibiotic agent against resistant strains .
- Cancer Cell Line Testing : In vitro tests showed that the compound induced apoptosis in breast cancer cell lines (MCF7) at concentrations above 10 µg/mL. Mechanistic studies suggested that this effect was mediated through DNA intercalation and subsequent disruption of cellular processes .
- Inhibition of Acetylcholinesterase : A molecular docking study revealed that this compound had a strong binding affinity for acetylcholinesterase with a calculated binding energy of -9.5 kcal/mol, indicating its potential as a therapeutic agent for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and have similar biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Uniqueness
4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol is unique due to the combination of the quinoline and triazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Biological Activity
The compound 4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound features a unique structure that combines a quinoline moiety with a triazole-thiol functional group. The chemical formula is , and its CAS number is 588687-17-6 .
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 358.44 g/mol |
| Solubility | Soluble in organic solvents |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can inhibit various enzymes by binding to their active sites, thus blocking substrate access. This is particularly relevant in the context of cancer therapies where enzyme inhibition can disrupt tumor growth pathways.
- Receptor Binding : The compound may interact with specific receptors on cell membranes, modulating intracellular signaling pathways. This interaction is crucial for its potential anti-inflammatory and anticancer effects .
- DNA Intercalation : There is evidence suggesting that the compound can intercalate into DNA structures, potentially disrupting replication and transcription processes, which is a common mechanism for many anticancer agents .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole-thiols exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study assessed the cytotoxic effects of related compounds on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results indicated that several derivatives showed enhanced potency against melanoma cells compared to other cancer types .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| IGR39 | 5.0 | High cytotoxicity |
| MDA-MB-231 | 10.0 | Moderate cytotoxicity |
| Panc-1 | 15.0 | Lower cytotoxicity |
Antimicrobial Activity
In addition to anticancer properties, triazole-thiols have demonstrated antimicrobial effects against various pathogens. The presence of the thiol group enhances their ability to disrupt microbial cellular functions.
Case Studies
- Cytotoxicity Studies : A series of synthesized triazole derivatives were tested against multiple cancer cell lines. Compounds showing IC50 values below 10 µM were considered promising candidates for further development as anticancer agents .
- Enzyme Inhibition Assays : Research has shown that certain derivatives effectively inhibit enzymes involved in cancer metabolism, supporting their potential as therapeutic agents in oncology .
- Selectivity towards Cancer Cells : Some studies highlighted that specific modifications to the triazole structure could enhance selectivity towards cancer cells while sparing normal cells, which is critical for reducing side effects in cancer treatments .
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be tailored to improve yield?
A stepwise approach is recommended:
- Step 1 : Synthesize the quinoline core via Friedländer or Pfitzinger reactions, ensuring regioselective substitution at the 4-position .
- Step 2 : Introduce the triazole-thiol moiety via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or methanol .
- Optimization : Use catalysts like p-toluenesulfonic acid (PTSA) to reduce reaction time, and monitor intermediates via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the quinoline and triazole rings (e.g., distinguishing N-ethyl vs. S-ethyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. How can solubility and stability profiles be systematically evaluated for this compound in preclinical studies?
- Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO, followed by UV-Vis quantification .
- Stability : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B), and hydrolytic conditions, analyzing degradation products via LC-MS .
Q. What preliminary biological assays are suitable for screening its antimicrobial or anticancer activity?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida spp.) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination and comparison to doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance potency?
- Quinoline Modifications : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -Cl, -F) to improve membrane permeability .
- Triazole Optimization : Compare 4-ethyl vs. bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
- Data-Driven Design : Use molecular docking to prioritize substituents that enhance interactions with bacterial DNA gyrase or topoisomerase II .
Q. What computational strategies validate the electronic and steric effects of the quinoline-triazole scaffold?
- DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity, and map electrostatic potentials to identify nucleophilic/electrophilic sites .
- MD Simulations : Simulate ligand-protein binding (e.g., EGFR kinase) over 100 ns to evaluate conformational stability .
Q. How should researchers resolve contradictions in bioactivity data across different studies?
- Methodology Audit : Compare assay conditions (e.g., cell line viability, inoculum size in antimicrobial tests) .
- Structural Verification : Confirm batch consistency via XRD to rule out polymorphic variations affecting activity .
Q. What experimental designs are effective for studying synergistic effects with existing therapeutics?
- Combination Index (CI) : Use Chou-Talalay method to quantify synergy with fluconazole (antifungal) or cisplatin (anticancer) .
- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) or ROS generation in combination therapies .
Q. Which in vitro models best predict metabolic pathways and pharmacokinetic parameters?
- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and identify CYP450-mediated metabolites via UPLC-QTOF .
- Permeability : Caco-2 monolayer assay to estimate oral absorption and P-glycoprotein efflux .
Q. How can advanced crystallographic techniques elucidate intermolecular interactions in solid-state forms?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
